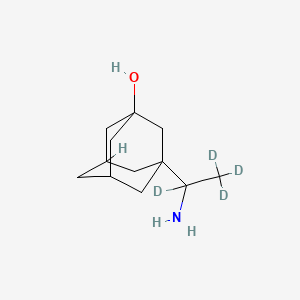

3-Hydroxy Rimantadine-d4

Description

Overview of Deuterium (B1214612) Kinetic Isotope Effects (DKIE) in Biological Systems

The replacement of a hydrogen atom with a deuterium atom can significantly impact the rate of a chemical reaction, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). portico.orgresearchgate.net This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. portico.org Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step. portico.org

In biological systems, many metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds. researchgate.netnih.gov By strategically placing deuterium at a site of metabolic attack, the rate of metabolism can be slowed down. portico.orgresearchgate.net This can lead to a longer drug half-life, more consistent systemic exposure, and potentially a more favorable safety profile. researchgate.netwikipedia.org The magnitude of the DKIE can vary depending on the specific enzyme and the position of deuteration, making it a complex but powerful tool in drug design. nih.govresearchgate.net

Contextualizing 3-Hydroxy Rimantadine-d4 as a Research Probe in Medicinal Chemistry

Rimantadine (B1662185) is an antiviral drug derived from adamantane (B196018), primarily used against influenza A virus infections. wikipedia.orgdrugbank.com It functions by inhibiting the M2 ion channel of the virus, which is crucial for viral uncoating and replication. wikipedia.orgdrugbank.com In non-clinical studies, rimantadine is well-absorbed orally and undergoes extensive metabolism in the liver. nih.govrxlist.com The primary metabolic pathways are hydroxylation and glucuronidation. drugbank.comrxlist.com Gas chromatography-mass spectrometry studies in mice have identified ring-substituted isomers of hydroxy-rimantadine as metabolites. nih.govasm.org Over 75% of a rimantadine dose is metabolized before being eliminated by the kidneys. nih.gov

The deuteration of rimantadine and its metabolites, such as in this compound, serves several critical research purposes. scbt.commedchemexpress.comnih.gov The primary rationale is to create stable, isotopically labeled internal standards for use in quantitative bioanalysis, particularly with mass spectrometry. thalesnano.comclearsynth.comresearchgate.net These standards are essential for accurately measuring the concentrations of the parent drug and its metabolites in biological samples during pharmacokinetic and metabolic studies. clearsynth.comnih.gov

By using a deuterated version of a metabolite like 3-hydroxy rimantadine, researchers can distinguish it from the endogenously formed metabolite, allowing for precise quantification and a clearer understanding of the drug's metabolic profile. nih.gov The synthesis of deuterated compounds like rimantadine-d4 has been developed to facilitate the creation of these valuable research tools. researchgate.net This allows for more robust and reliable data in drug discovery and development, ultimately contributing to a better understanding of the drug's behavior in the body. acs.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H21NO |

|---|---|

Molecular Weight |

199.33 g/mol |

IUPAC Name |

3-(1-amino-1,2,2,2-tetradeuterioethyl)adamantan-1-ol |

InChI |

InChI=1S/C12H21NO/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10,14H,2-7,13H2,1H3/i1D3,8D |

InChI Key |

JVWKHPHTJHFQAN-HUYMCZDOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C12CC3CC(C1)CC(C3)(C2)O)N |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)(C2)O)N |

Origin of Product |

United States |

Advanced Analytical Methodologies for 3 Hydroxy Rimantadine D4 Characterization

Chromatographic Techniques for Separation and Detection

Chromatography is an indispensable tool for the separation of 3-Hydroxy Rimantadine-d4 from its parent drug, other metabolites, and endogenous components. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer distinct advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. However, as rimantadine (B1662185) and its metabolites lack a significant chromophore, direct UV detection is challenging. rasayanjournal.co.in Consequently, method development often necessitates a derivatization step to enhance detectability.

Pre-column derivatization with reagents such as anthraquinone-2-sulfonyl chloride (AQSC) can be employed to introduce a chromophore into the molecule, allowing for sensitive UV detection. rasayanjournal.co.in Post-column derivatization is another viable strategy, where the analyte is first separated by HPLC and then mixed with a reagent, such as o-phthalaldehyde (B127526) (OPA) and N-acetyl-cysteine, to form a fluorescent product. researchgate.net

Method validation for an HPLC assay for this compound would be conducted in accordance with ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). dergipark.org.trdergipark.org.trdergipark.org.tr

Table 1: Illustrative HPLC Method Parameters for a Derivatized Rimantadine Analog

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile (B52724) and Phosphate Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis or Fluorescence (post-derivatization) |

| Derivatization Agent | Anthraquinone-2-sulfonyl chloride (pre-column) or o-phthalaldehyde (post-column) |

Gas Chromatography (GC) Applications

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. For polar analytes like this compound, derivatization is a prerequisite for successful GC analysis to increase volatility and improve chromatographic peak shape.

A common approach involves derivatization of the hydroxyl and amine groups. For instance, an extractive pentafluorobenzoylation can be utilized, where the analyte is derivatized with pentafluorobenzoyl chloride. documentsdelivered.com This not only increases volatility but also introduces a highly electronegative group, making the derivative amenable to sensitive detection by electron capture detection (ECD) or negative ion chemical ionization mass spectrometry. documentsdelivered.com Another strategy involves derivatization with optically active reagents like S-alpha-methyl-alpha-methoxy(pentafluorophenyl)acetic acid for the chiral separation of metabolites. nih.gov

Table 2: Example GC Conditions for the Analysis of Derivatized Hydroxylated Rimantadine Metabolites

| Parameter | Condition |

| Column | Capillary column (e.g., DB-1) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Ramped temperature program |

| Derivatization Agent | Pentafluorobenzoyl chloride |

| Detection | Mass Spectrometry (MS) |

Mass Spectrometry (MS) for Qualitative and Quantitative Analysis

Mass spectrometry is a powerful detection technique that provides information about the mass-to-charge ratio of ions, enabling both qualitative and quantitative analysis of this compound with high specificity and sensitivity.

Development of LC-MS/MS and GC-MS Methods for Isotope-Labeled Metabolites

The coupling of liquid chromatography or gas chromatography with tandem mass spectrometry (LC-MS/MS or GC-MS/MS) is the gold standard for the quantitative analysis of drugs and metabolites in biological fluids. The development of these methods for this compound involves optimizing chromatographic conditions for separation and tuning the mass spectrometer for selective detection.

In LC-MS/MS, a common approach is to use a C18 column for reversed-phase separation followed by electrospray ionization (ESI) in the positive ion mode. nih.govideasspread.org For GC-MS, as previously discussed, derivatization is essential. documentsdelivered.comnih.gov The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. documentsdelivered.comnih.govnih.gov

Application of this compound as an Internal Standard in Bioanalytical Assays (Research Setting)

One of the primary applications of this compound is as an internal standard in bioanalytical assays for the quantification of its non-labeled counterpart, 3-Hydroxy Rimantadine. researchgate.net The use of a stable isotope-labeled internal standard is highly recommended as it has nearly identical chemical and physical properties to the analyte. This allows it to co-elute chromatographically and experience similar ionization efficiency, effectively compensating for variations in sample preparation and instrument response. researchgate.net

In a typical workflow, a known amount of this compound is added to the biological sample containing the unknown quantity of 3-Hydroxy Rimantadine. The ratio of the mass spectrometric response of the analyte to the internal standard is then used to construct a calibration curve and determine the concentration of the analyte.

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, which are invaluable for the structural elucidation and confirmation of metabolites. nih.gov In the context of this compound, HRMS can be used to:

Confirm the elemental composition: The high mass accuracy of HRMS allows for the determination of the elemental formula of the parent ion and its fragment ions, confirming the presence of the hydroxyl group and the deuterium (B1214612) labels. nih.gov

Differentiate from isobaric interferences: HRMS can resolve the analyte from endogenous or exogenous compounds that have the same nominal mass but different elemental compositions. nih.gov

Aid in structural elucidation: By analyzing the accurate masses of fragment ions generated in MS/MS experiments, the structure of the metabolite can be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive analytical technique for the structural elucidation of molecules, including isotopically labeled compounds like this compound. It is particularly powerful for unambiguously determining the precise location of deuterium atoms within the molecular structure. sigmaaldrich.com Deuterium NMR (²H NMR) is the primary method employed for this purpose. sigmaaldrich.comrug.nl

The fundamental principle of using NMR for this characterization lies in the fact that the chemical environment of a deuterium nucleus is nearly identical to that of a proton in the same position. sigmaaldrich.com Consequently, the chemical shifts observed in a ²H NMR spectrum are virtually the same as those in a standard proton (¹H) NMR spectrum for the non-deuterated analogue. sigmaaldrich.com This allows for straightforward spectral interpretation by comparing the ²H NMR spectrum of this compound with the ¹H NMR spectrum of 3-Hydroxy Rimantadine.

In a typical analysis, the ²H NMR spectrum will display signals only at the chemical shifts corresponding to the positions where deuterium atoms have been incorporated. All proton signals are transparent, yielding a clean spectrum with distinct peaks for the deuterium labels. sigmaaldrich.com For this compound, observing signals in the ²H spectrum and their corresponding absence or reduced intensity in the ¹H spectrum provides direct evidence of the isotopic substitution sites. Furthermore, under appropriate experimental conditions, the integration of these signals in the ²H NMR spectrum can be used to quantify the level of deuterium incorporation at each labeled position. sigmaaldrich.com

Table 1: Expected NMR Chemical Shifts for Deuterium Position Determination in this compound

This table outlines the hypothetical chemical shifts in a ²H NMR spectrum for this compound. The exact positions of the four deuterium atoms would be confirmed by the presence of signals at specific chemical shifts, correlated to the known ¹H NMR spectrum of the parent compound. The chemical shifts for the adamantane (B196018) cage protons of the parent compound, rimantadine, typically appear in the range of 1.6-2.1 ppm. nih.govchemicalbook.com The introduction of a hydroxyl group and the specific placement of deuterium atoms would cause predictable shifts from these base values.

| Potential Deuterium Position | Functional Group | Expected ²H Chemical Shift (ppm) | Rationale for Shift |

| Adamantane Cage | C-D | ~1.5 - 2.5 | The precise shift depends on the specific carbon atom (bridgehead or methylene) where deuterium is substituted on the adamantane core. |

| Ethyl Group (alpha-carbon) | CH(CD₃)- | ~1.2 - 1.4 | Deuterium on the methyl group of the ethylamine (B1201723) side chain would appear in this region, shifted by the adjacent chiral center. |

| Ethyl Group (beta-carbon) | CD(NH₂)- | ~2.9 - 3.2 | Deuterium attached to the carbon bearing the amino group would experience a downfield shift due to the electron-withdrawing effect of nitrogen. chemicalbook.com |

| Hydroxylated Position | C-D | ~3.5 - 4.0 | A deuterium atom on a carbon also bearing a hydroxyl group would be significantly shifted downfield due to the electronegativity of the oxygen atom. |

Note: The data presented in this table is illustrative. Actual chemical shifts would be determined experimentally.

Sample Preparation Strategies for Biological Matrices (excluding human clinical samples)

The accurate quantification of this compound in biological matrices, such as animal plasma, serum, or tissue homogenates, necessitates effective sample preparation to remove interfering endogenous substances like proteins and phospholipids. americanlaboratory.comscribd.com The choice of technique depends on the complexity of the matrix, the concentration of the analyte, and the requirements of the subsequent analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). The most common strategies are protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govnih.gov

Protein Precipitation (PP)

Protein precipitation is a rapid and straightforward method widely used for its simplicity and cost-effectiveness. americanlaboratory.comfiltrous.com The technique involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample (e.g., rat plasma). filtrous.comnih.govideasspread.org This alters the polarity of the solvent, causing proteins to denature and precipitate out of the solution. biosyn.com After vortexing and centrifugation, the clear supernatant containing the analyte is separated and can be directly injected for analysis or further processed. filtrous.com While fast, this method may result in a less clean extract compared to other techniques, as it does not effectively remove other interferences like phospholipids, which can adversely affect chromatographic analysis and cause ion suppression in mass spectrometry. americanlaboratory.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com For a compound like this compound, the pH of the aqueous sample may be adjusted to ensure the analyte is in a neutral, more lipophilic state, facilitating its partition into the organic phase. Common extraction solvents include methyl tert-butyl ether (MTBE), diethyl ether, or mixtures like 1-chlorobutane:acetonitrile. bue.edu.egmdpi.com After mixing and phase separation, the organic layer containing the analyte is collected, evaporated, and reconstituted in a suitable solvent for analysis. LLE provides a cleaner sample than PP by removing proteins, salts, and phospholipids, but it can be more time-consuming and difficult to automate. americanlaboratory.commdpi.com

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and versatile technique that can yield very clean extracts. nih.gov It operates on the principle of liquid chromatography, using a solid sorbent packed into a cartridge or plate well to retain the analyte from the liquid sample. nih.govnih.gov For a molecule with basic and hydrophobic characteristics like this compound, a reversed-phase (e.g., C18) or a mixed-mode cation-exchange sorbent would be appropriate. researchgate.net The general procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a strong organic solvent. nih.gov SPE is highly effective at removing a broad range of matrix components, leading to high sensitivity and minimal matrix effects. nih.gov It is also easily automated for high-throughput applications. nih.gov

Table 2: Comparison of Sample Preparation Techniques for Biological Matrices

This interactive table compares the primary methods used for extracting this compound from non-human biological samples.

| Technique | Principle | Typical Solvents/Reagents | Advantages | Disadvantages | Primary Reference(s) |

| Protein Precipitation (PP) | Protein denaturation and precipitation by altering solvent polarity. | Acetonitrile, Methanol, Trichloroacetic Acid (TCA). filtrous.comnih.govbiosyn.com | Fast, simple, low cost, requires minimal method development. americanlaboratory.com | Less clean extract, potential for phospholipid interference and ion suppression. americanlaboratory.com | americanlaboratory.comfiltrous.comnih.gov |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between immiscible aqueous and organic phases. | Methyl tert-butyl ether (MTBE), Diethyl ether, Ethyl acetate. mdpi.combue.edu.eg | Removes proteins, salts, and phospholipids; provides a cleaner sample than PP. americanlaboratory.com | More labor-intensive, can be difficult to automate, may form emulsions. americanlaboratory.combue.edu.eg | americanlaboratory.commdpi.commdpi.com |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. | Reversed-phase (C18), ion-exchange, or mixed-mode sorbents; various wash and elution solvents. nih.govresearchgate.net | High selectivity, very clean extracts, high recovery, easily automated. nih.gov | Higher cost per sample, requires more method development. mdpi.com | nih.govnih.govnih.gov |

Strategic Implications of Deuterated Metabolite Research in Medicinal Chemistry

Informing Drug Design and Optimization through Deuteration Insights

The study of deuterated metabolites provides crucial data that informs the design of new and improved drugs. The primary mechanism behind this is the kinetic isotope effect, where the stronger C-D bond can significantly slow down the rate of metabolic processes that involve breaking this bond. wikipedia.orgdeutramed.com

Research into deuterated compounds helps medicinal chemists identify metabolic "soft spots" in a drug molecule—positions that are most susceptible to enzymatic degradation, often by cytochrome P450 (CYP450) enzymes. clearsynthdiscovery.comnih.gov By strategically replacing hydrogen with deuterium (B1214612) at these sites, the metabolic breakdown of the drug can be slowed. deutramed.comnbinno.com This can lead to a range of therapeutic benefits, including improved metabolic stability, a longer drug half-life, and a more consistent level of the drug in the bloodstream. nih.govdeutramed.comalfa-chemistry.com

Table 1: Pharmacokinetic Improvements via Deuteration

| Parameter | Improvement Achieved by Deuteration | Rationale |

|---|---|---|

| Metabolic Stability | Increased resistance to metabolic breakdown. unibestpharm.com | The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond, making it harder for metabolic enzymes to break. clearsynthdiscovery.comunibestpharm.com |

| Drug Half-Life (t½) | Extended duration of action in the body. deutramed.com | Slower metabolism leads to a reduced rate of drug clearance from the system. researchgate.netgabarx.com |

| Bioavailability | Increased concentration of the drug reaching systemic circulation. | Reduced first-pass metabolism allows more of the active drug to be absorbed. |

| Toxic Metabolite Formation | Decreased production of harmful metabolites. unibestpharm.comnih.gov | Deuteration can block or redirect metabolic pathways away from those that produce toxic byproducts. researchgate.net |

Application of Isotope-Labeled Metabolites as Research Tools for Pathway Elucidation

Isotope-labeled compounds like 3-Hydroxy Rimantadine-d4 are indispensable research tools for mapping metabolic pathways. simsonpharma.com Because deuterium is stable and non-radioactive, it acts as a safe tracer that can be tracked within a biological system. unibestpharm.com When a deuterated compound is introduced, its journey through various metabolic processes can be monitored using highly sensitive analytical techniques. simsonpharma.comnih.gov

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the principal methods used to detect and quantify these labeled molecules. nih.govnih.govmonash.edu In this context, this compound can be used as an internal standard in pharmacokinetic studies to precisely quantify the levels of its non-deuterated counterpart formed from the parent drug, rimantadine (B1662185). pharmaffiliates.com This allows researchers to build a detailed picture of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.com Such studies are fundamental to understanding how a drug behaves in the body and are critical for drug development. nih.govacs.org

Table 2: Analytical Methods Utilizing Isotope-Labeled Metabolites

| Analytical Technique | Application in Metabolic Research |

|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Widely used for its high sensitivity in detecting and quantifying labeled metabolites in complex biological samples like plasma or urine. monash.edumarketersmedia.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Effective for analyzing volatile labeled compounds and their metabolites. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, allowing researchers to determine the exact location of the deuterium label within a molecule and identify unknown metabolites. nih.govnih.gov |

Contribution to Understanding Drug-Drug Interactions at a Metabolic Level (pre-clinical)

Drug-drug interactions (DDIs) often occur at the metabolic level, typically when two or more drugs compete for the same metabolic enzyme, such as a specific CYP450 isoform. This competition can alter the breakdown rate of the drugs, leading to potentially toxic accumulations or reduced efficacy.

Advancements in Preclinical Development of Deuterated Drug Candidates

The use of deuteration has become an established strategy in the preclinical development of new drugs. marketersmedia.com The approach often involves creating deuterated versions of existing, well-characterized drugs. nih.govalfa-chemistry.com This "deuterium switch" strategy can streamline the development process because the pharmacology and mechanism of action of the parent drug are already understood, potentially reducing the risks and costs associated with early-stage research. nih.govgabarx.com

In preclinical trials, deuterated candidates are assessed for their metabolic stability and pharmacokinetic profiles. marketersmedia.com The success of this strategy has been validated by the regulatory approval of several deuterated drugs. Deutetrabenazine, the first deuterated drug to receive FDA approval, demonstrated a superior pharmacokinetic profile compared to its non-deuterated predecessor, allowing for reduced dosing frequency. nih.govdrugs.com This milestone has paved the way for numerous other deuterated candidates, which are now in various stages of clinical development. nih.govdeutramed.comresearchgate.net

Table 3: Examples of Approved Deuterated Drugs

| Deuterated Drug | Non-Deuterated Counterpart | Therapeutic Area | Key Advantage of Deuteration |

|---|---|---|---|

| Deutetrabenazine | Tetrabenazine | Huntington's Disease. nih.govresearchgate.net | Improved pharmacokinetic profile, more stable plasma concentrations, and reduced dosing frequency. nih.govdrugs.com |

| Deucravacitinib | (De novo design) | Psoriasis. nbinno.com | Enhanced selectivity by preventing the formation of non-selective metabolites. unibestpharm.com |

| Donafenib | Sorafenib | Hepatocellular Carcinoma. nih.gov | Better pharmacokinetic properties and higher efficacy reported in clinical studies. nih.gov |

Future Perspectives on Deuterium Chemistry in Pharmacological Research

The field of deuterium chemistry in pharmacology continues to evolve, with promising future directions. While the initial focus was on improving existing drugs, researchers are now increasingly applying deuteration in the de novo design of novel chemical entities. nih.govalfa-chemistry.com This involves incorporating deuterium from the very beginning of the drug discovery process to build ideal metabolic properties into the molecular scaffold. alfa-chemistry.com

Despite its successes, challenges remain. The precise effects of deuteration can be difficult to predict, as benefits observed in vitro may not always translate to in vivo models or human trials. alfa-chemistry.commusechem.com Furthermore, the synthesis and analysis of deuterated compounds can be complex and costly. musechem.com However, advancements in computational tools and predictive modeling are helping to overcome these hurdles by better simulating the pharmacokinetic effects of deuteration before synthesis. alfa-chemistry.com As these technologies mature, deuterium chemistry is poised to become an even more integral part of modern drug discovery, offering a pathway to safer, more effective, and more convenient therapies. nih.gov

Conclusion and Future Research Directions

Summary of Key Findings on 3-Hydroxy Rimantadine-d4

This compound is a deuterated isotopologue of 3-hydroxy rimantadine (B1662185), a primary metabolite of the antiviral drug rimantadine. Its primary application in scientific research is as an internal standard for the quantitative analysis of 3-hydroxy rimantadine in biological matrices. The incorporation of four deuterium (B1214612) atoms into the molecule results in a mass shift that allows for its differentiation from the unlabeled analyte in mass spectrometry-based assays, without significantly altering its chemical and physical properties.

The use of stable isotope-labeled internal standards like this compound is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). This is because they closely mimic the analyte's behavior during sample preparation, chromatographic separation, and ionization, thereby correcting for matrix effects and variability in the analytical process. The key findings related to this compound are centered on its utility in enhancing the accuracy and precision of pharmacokinetic studies of rimantadine and its metabolites.

Unanswered Questions and Emerging Research Avenues

Despite its importance as an analytical tool, several questions regarding this compound remain unanswered. The publicly available scientific literature lacks detailed information on its specific synthesis and characterization. While general methods for the synthesis of rimantadine metabolites have been described, the specific protocols for the introduction of deuterium atoms at the 3-hydroxy position are not readily accessible.

Emerging research avenues could focus on the development and validation of new analytical methods utilizing this compound for the comprehensive metabolic profiling of rimantadine. This could involve its application in high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) to identify and quantify a broader range of rimantadine metabolites in various biological systems. Further research could also explore the potential for kinetic isotope effects due to the deuterium labeling, and how this might influence its metabolic stability compared to the unlabeled metabolite, although this is generally considered to be minimal for deuterium-labeled standards used in analytical applications.

Another area for future investigation is the application of this compound in environmental analysis to trace the presence and fate of rimantadine and its metabolites in ecosystems. Given the widespread use of antiviral drugs, understanding their environmental impact is of growing importance.

Technological Advancements Impacting Future Studies

Future studies on this compound and its applications will be significantly influenced by technological advancements in several key areas:

Mass Spectrometry: The continued development of more sensitive and higher-resolution mass spectrometers will enable the detection and quantification of 3-hydroxy rimantadine at even lower concentrations. This will be particularly beneficial for studies with limited sample volumes, such as in pediatric or small animal research.

Chromatography: Advances in liquid chromatography, such as the use of smaller particle size columns and microfluidic devices, will lead to faster and more efficient separations, improving sample throughput and reducing solvent consumption.

Metabolomics and Systems Biology: The integration of quantitative data obtained using this compound with broader metabolomics and systems biology approaches will provide a more holistic understanding of the pharmacological and toxicological effects of rimantadine.

These technological advancements will undoubtedly expand the scope and impact of research involving this compound, leading to a more comprehensive understanding of the metabolism and disposition of its parent compound, rimantadine.

Q & A

Q. What ethical considerations apply to in vivo studies of this compound?

- Methodological Answer :

- Animal models: Follow ARRIVE guidelines for PK/toxicology studies, ensuring sample sizes are justified via power analysis.

- Endpoint criteria: Predefine humane endpoints (e.g., weight loss >20%) to minimize suffering.

- Data transparency: Report negative results (e.g., lack of isotopic effect) to avoid publication bias .

Cross-Disciplinary Applications

Q. How can this compound be used as a tracer in virology and pharmacology?

- Methodological Answer :

- Tracer studies: Administer deuterated and non-deuterated analogs concurrently to compare metabolic fate via MS imaging.

- Viral kinetics: Track deuterium retention in viral RNA/DNA to assess drug incorporation efficacy.

- Data integration: Use principal component analysis (PCA) to correlate isotopic labeling with antiviral activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.